molecular formula C13H18N2O B576457 1-Methylpsilocin CAS No. 1465-16-3

1-Methylpsilocin

Cat. No. B576457
CAS RN: 1465-16-3
M. Wt: 218.3
InChI Key: MZZRFEIDRWKTKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylpsilocin is a tryptamine derivative that acts as a selective agonist for the 5-HT 2C receptor (IC 50 of 12 nM, vs 633 nM at 5-HT 2A), and an inverse agonist at 5-HT 2B (K i of 38 nM) .


Synthesis Analysis

The synthesis of 1-Methylpsilocin has been discussed in various studies. For instance, a study on the structure elucidation and spectroscopic analysis of chromophores produced by oxidative psilocin dimerization provides insights into the synthesis process . Another study reveals that 1-methylpsilocin is a selective agonist at the h5-HT (2C) receptor .


Molecular Structure Analysis

The molecular formula of 1-Methylpsilocin is C13H18N2O . It has a molecular weight of 218.29 g/mol . The InChI and SMILES strings provide a detailed view of its molecular structure .


Physical And Chemical Properties Analysis

1-Methylpsilocin has a molecular weight of 218.29 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 . Its exact mass is 218.141913202 g/mol .

Scientific Research Applications

  • Selective Agonism at the 5-HT2C Receptor : 1-Methylpsilocin has been identified as a selective agonist at the human 5-HT2C receptor. This finding suggests potential applications in the development of novel 5-HT2C agonists for therapeutic uses. The related compound, 1-methylpsilocybin, has demonstrated efficacy in an animal model for obsessive-compulsive disorder, and 4-fluoro-N,N-dimethyltryptamine has also shown similar results (Sard et al., 2005).

  • Comparison with Other Psychedelic Compounds : In studies comparing the effects of various psychedelic compounds, including psilocin and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), 1-Methylpsilocin displayed greater pharmacological selectivity than psilocin. It was identified as acting at 5-HT2A sites but inactive at the 5-HT1A receptor. This specificity suggests that 1-Methylpsilocin could be a useful alternative to psilocybin in therapeutic contexts (Halberstadt et al., 2011).

  • Potential Psychotropic Agent : The discovery of ω-N-methyl-4-hydroxytryptamine (norpsilocin) in the hallucinogenic mushroom Psilocybe cubensis, which likely represents the actual psychotropic agent released from its 4-phosphate ester derivative, baeocystin, suggests a close relationship with 1-Methylpsilocin in terms of chemical structure and potential psychotropic effects (Lenz et al., 2017).

properties

IUPAC Name

3-[2-(dimethylamino)ethyl]-1-methylindol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-14(2)8-7-10-9-15(3)11-5-4-6-12(16)13(10)11/h4-6,9,16H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZRFEIDRWKTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC=C2O)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40658761
Record name 3-[2-(Dimethylamino)ethyl]-1-methyl-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpsilocin

CAS RN

1465-16-3
Record name 3-[2-(Dimethylamino)ethyl]-1-methyl-1H-indol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1465-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylpsilocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[2-(Dimethylamino)ethyl]-1-methyl-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40658761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYLPSILOCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65MKC68UST
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
27
Citations
AL Halberstadt, L Koedood… - Journal of …, 2011 - journals.sagepub.com
… whereas the behavioral effects of 1-methylpsilocin indicate that this compound … 1-methylpsilocin displays greater pharmacological selectivity than psilocin indicates that 1-methylpsilocin …
Number of citations: 146 journals.sagepub.com
H Sard, G Kumaran, C Morency, BL Roth… - Bioorganic & medicinal …, 2005 - Elsevier
… An SAR study of psilocybin and psilocin derivatives reveals that 1-methylpsilocin is a selective agonist at the h5-HT 2C receptor. The corresponding phosphate derivative, 1-…
Number of citations: 99 www.sciencedirect.com
PP Wieczorek, D Witkowska, I Jasicka-Misiak… - Studies in natural …, 2015 - Elsevier
… Recently, it has been shown that 1-methylpsilocin has the potential to evoke psilocybin-like effects on OCD, but is less likely than psilocybin to provoke unwanted hallucinogenic effects …
Number of citations: 27 www.sciencedirect.com
CE Canal, RG Booth, D Morgan - Neuropharmacology, 2013 - Elsevier
… All compounds, with the exceptions of SB-242084 and 1-methylpsilocin, were dissolved in … (6% final v/v), and 1-methylpsilocin was dissolved in sterile MilliQ water containing acetic acid …
Number of citations: 56 www.sciencedirect.com
W Wankhar, D Syiem, CL Pakyntein, D Thabah… - Behavioural Brain …, 2020 - Elsevier
… 1-Methylpsilocin the compound of interest is a psilocin analog … possibility produced by either 1-Methylpsilocin (agonist) [11] … Our finding again indicates that the agonist (1-Methylpsilocin…
Number of citations: 17 www.sciencedirect.com
BK Wells - 2022 - digitalcommons.lmu.edu
… In Chapter 2, using a pharmacological agent, 1-methylpsilocin (1-MP), we disrupt the activity of 5-HT2B and 5-HT2C in the early development of chicken embryos. The results indicate …
Number of citations: 0 digitalcommons.lmu.edu
T Takayanagi, H Nagasaki, Y Kodani… - Fujita medical …, 2015 - jstage.jst.go.jp
… hydrochloride [5-HT2B agonist], and 1-methylpsilocin [5-HT2C agonist]) was unable to inhibit … , xaliproden hydrochloride and 1-methylpsilocin, RS127445 and 1-methylpsilocin, at a final …
Number of citations: 1 www.jstage.jst.go.jp
AL Halberstadt, MA Geyer - Behavioral Neurobiology of Psychedelic Drugs, 2018 - Springer
… induced by 1-methylpsilocin in C57BL/6J mice (Fig. 1). Therefore, 5-HT 2C antagonists do not appear to consistently attenuate the HTR in C57BL6J mice. Because 1-methylpsilocin has …
Number of citations: 77 link.springer.com
CE Canal, D Morgan - Drug testing and analysis, 2012 - Wiley Online Library
… It is also worth noting that 1-methylpsilocin is a 5-HT 2C agonist, with more than 50 times … activation (if the pharmacology of 1-methylpsilocin at human receptors is recapitulated at mice …
JG Zorrilla, A Evidente - Biomolecules, 2022 - mdpi.com
Alkaloids are a wide family of basic N-containing natural products, whose research has revealed bioactive compounds of pharmacological interest. Studies on these compounds have …
Number of citations: 9 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.